Cas no 1404879-70-4 (2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid)

2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- N-Boc-N-methyl-2-(4-methoxyphenyl)glycine
- 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid
- 2-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- 1404879-70-4
- AKOS013465317
- [(tert-butoxycarbonyl)(methyl)amino](4-methoxyphenyl)acetic acid
- BS-50423
- 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)aceticacid
- 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid
-
- Inchi: 1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)12(13(17)18)10-6-8-11(20-5)9-7-10/h6-9,12H,1-5H3,(H,17,18)
- InChI Key: GZRQKBZDUJRJPH-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C(=O)O)C1C=CC(=CC=1)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 295.14197277g/mol
- Monoisotopic Mass: 295.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 76.1
2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019125343-1g |
2-((Tert-butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 95% | 1g |
438.00 USD | 2021-06-16 | |
Chemenu | CM322009-1g |
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 95% | 1g |
$389 | 2021-06-09 | |
Chemenu | CM322009-1g |
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 95% | 1g |
$389 | 2022-06-13 | |
1PlusChem | 1P00HWC8-100mg |
N-Boc-N-methyl-2-(4-methoxyphenyl)glycine |
1404879-70-4 | 95% | 100mg |
$76.00 | 2024-06-21 | |
1PlusChem | 1P00HWC8-500mg |
N-Boc-N-methyl-2-(4-methoxyphenyl)glycine |
1404879-70-4 | 97% | 500mg |
$123.00 | 2024-06-21 | |
Aaron | AR00HWKK-250mg |
N-Boc-N-methyl-2-(4-methoxyphenyl)glycine |
1404879-70-4 | 95% | 250mg |
$113.00 | 2025-02-11 | |
Aaron | AR00HWKK-5g |
N-Boc-N-methyl-2-(4-methoxyphenyl)glycine |
1404879-70-4 | 95% | 5g |
$578.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1227853-1g |
2-((tert-butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 95% | 1g |
$270 | 2025-02-19 | |
eNovation Chemicals LLC | Y1227853-1g |
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 95% | 1g |
$300 | 2024-06-03 | |
A2B Chem LLC | AI34264-1g |
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid |
1404879-70-4 | 97% | 1g |
$278.00 | 2024-04-20 |
2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid Related Literature
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid
Introduction to 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS No. 1404879-70-4)
2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid, commonly referred to as Boc-MePhe-OH, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, identified by the CAS number 1404879-70-4, is a derivative of phenylalanine, a naturally occurring amino acid, and is characterized by its tert-butoxycarbonyl (Boc) protecting group and 4-methoxyphenyl substituent. The unique structure of Boc-MePhe-OH makes it an important intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid consists of a central carboxylic acid group, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a 4-methoxyphenyl ring. The Boc group is widely used in organic synthesis to protect the amino functionality during multi-step reactions, ensuring that the amino group remains unreactive until deprotection is desired. The 4-methoxyphenyl substituent imparts additional stability and solubility properties to the molecule, making it suitable for a variety of synthetic transformations.
In recent years, 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid has gained attention in the development of novel therapeutics. One notable application is in the synthesis of peptides and peptidomimetics, which are crucial for drug discovery and development. Peptides are known for their high specificity and potency in targeting biological pathways, but their use is often limited by poor stability and bioavailability. Boc-MePhe-OH can be used to enhance the stability and solubility of peptides, thereby improving their therapeutic potential.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of Boc-MePhe-OH in the synthesis of a novel class of peptidomimetics designed to inhibit protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction and gene regulation. By disrupting these interactions, peptidomimetics can be used to treat various diseases, such as cancer and neurodegenerative disorders. The study demonstrated that Boc-MePhe-OH was instrumental in enhancing the stability and bioavailability of the peptidomimetics, leading to improved therapeutic outcomes.
Another area where 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid has shown promise is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. The use of prodrugs can improve drug delivery, reduce side effects, and enhance therapeutic efficacy. Boc-MePhe-OH can be incorporated into prodrug designs to protect sensitive functional groups during administration and ensure controlled release of the active drug at the target site.
A study published in the European Journal of Medicinal Chemistry explored the use of Boc-MePhe-OH in the design of prodrugs for cancer therapy. The researchers synthesized a series of prodrugs containing Boc-MePhe-OH as a key component and evaluated their efficacy in vitro and in vivo. The results showed that these prodrugs exhibited enhanced stability in circulation and improved tumor targeting compared to their parent drugs. This finding underscores the potential of Boc-MePhe-OH as a valuable tool in prodrug design.
The versatility of 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid extends beyond its use in peptide synthesis and prodrug design. It has also been investigated for its potential as a building block in combinatorial chemistry libraries. Combinatorial chemistry involves the rapid synthesis and screening of large numbers of compounds to identify lead molecules with desired biological activities. Boc-MePhe-OH can be used as a starting material or intermediate in combinatorial libraries to generate diverse chemical structures with potential therapeutic applications.
A recent review article published in Current Opinion in Chemical Biology discussed the role of Boc-MePhe-OH in combinatorial chemistry approaches for drug discovery. The review highlighted several successful examples where Boc-MePhe-OH was used to synthesize libraries of small molecules with diverse scaffolds. These libraries were screened against various biological targets, leading to the identification of several promising lead compounds with potential applications in treating diseases such as diabetes, cardiovascular disorders, and infectious diseases.
In addition to its applications in medicinal chemistry, 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid has also been studied for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are essential for many pharmaceuticals due to their ability to interact selectively with biological targets. Boc-MePhe-OH can be used as a chiral auxiliary or catalyst to control stereochemistry during synthetic transformations, ensuring that only one enantiomer is produced.
A study published in Organic Letters reported the use of Boc-MePhe-OH as a chiral auxiliary in an asymmetric Michael addition reaction. The researchers demonstrated that Boc-MePhe-OH effectively controlled the stereochemistry of the product, leading to high enantioselectivity (up to 95% ee). This finding highlights the utility of Boc-MePhe-OH as a chiral building block for synthesizing enantiomerically pure compounds with potential pharmaceutical applications.
The safety profile of 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid has also been extensively studied. Toxicological assessments have shown that Boc-MePhe-OH exhibits low toxicity at relevant concentrations, making it suitable for use in various research settings. However, like any chemical compound, proper handling and storage precautions should be followed to ensure safety.
In conclusion, 2-((Tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS No. 1404879-70-4) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an important intermediate in peptide synthesis, prodrug design, combinatorial chemistry libraries, and asymmetric synthesis. Ongoing research continues to uncover new uses for this versatile compound, further solidifying its importance in modern drug discovery efforts.
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